![molecular formula C18H21NO4 B5498934 N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide](/img/structure/B5498934.png)
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide
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Overview
Description
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide, also known as MBMP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins in the body. For example, N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has been shown to have a number of biochemical and physiological effects in the body. For example, studies have shown that N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide can reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has also been shown to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide for lab experiments is its relatively low toxicity. Studies have shown that N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has a low toxicity profile, which makes it a safer alternative to other compounds that are commonly used in research. However, one of the limitations of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide. One area of research that is currently being explored is the development of new cancer therapies based on N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide. Researchers are also investigating the potential of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, there is ongoing research into the mechanism of action of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide, which could help to identify new therapeutic targets for the development of new treatments.
Synthesis Methods
The synthesis of N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide involves the reaction of 4-methoxybenzylamine with 2-(2-methoxyphenoxy) acetyl chloride in the presence of triethylamine. The resulting product is then treated with methyl iodide to yield N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide as a white solid. The yield of this reaction is typically around 50%.
Scientific Research Applications
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This makes N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide a potential candidate for the development of new cancer therapies.
Another area of research where N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide can protect neurons from oxidative stress and prevent the accumulation of toxic proteins in the brain. This suggests that N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide could be used to develop new treatments for these diseases.
properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[(4-methoxyphenyl)methyl]-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-19(12-14-8-10-15(21-2)11-9-14)18(20)13-23-17-7-5-4-6-16(17)22-3/h4-11H,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDDGUCWAHKXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)C(=O)COC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxybenzyl)-2-(2-methoxyphenoxy)-N-methylacetamide |
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